molecular formula C17H14ClN3OS B11673538 3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11673538
M. Wt: 343.8 g/mol
InChI Key: RIUABZMUEJJVEC-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzamide moiety, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-(1-phenylethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring and the phenylethyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-phenylethyl)benzamide
  • 5-(1-phenylethyl)-1,3,4-thiadiazole-2-amine
  • 3-chloro-5-methylphenylcarbamate

Uniqueness

3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of the thiadiazole ring and the benzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

3-chloro-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14ClN3OS/c1-11(12-6-3-2-4-7-12)16-20-21-17(23-16)19-15(22)13-8-5-9-14(18)10-13/h2-11H,1H3,(H,19,21,22)

InChI Key

RIUABZMUEJJVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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